7-methoxy-3-methyl-5-Benzofurancarboxaldehyde

Description

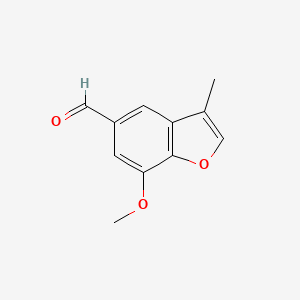

7-Methoxy-3-methyl-5-benzofurancarboxaldehyde is a benzofuran derivative featuring a methoxy group at position 7, a methyl group at position 3, and a carboxaldehyde functional group at position 5. Benzofuran scaffolds are widely studied due to their structural diversity and relevance in pharmaceuticals, agrochemicals, and materials science. The carboxaldehyde group at position 5 introduces reactivity for nucleophilic additions, while the methoxy and methyl substituents influence electronic and steric properties, affecting solubility and stability .

Properties

IUPAC Name |

7-methoxy-3-methyl-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-6-14-11-9(7)3-8(5-12)4-10(11)13-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKFEVXGUFGWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxybenzofuran and 3-methylbenzofuran.

Formylation Reaction: The formylation of the benzofuran ring is achieved using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group at the desired position.

Methoxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-methyl-5-Benzofurancarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Methyl iodide (CH3I), Sodium methoxide (NaOCH3)

Major Products Formed

Oxidation: 7-methoxy-3-methyl-5-benzofurancarboxylic acid

Reduction: 7-methoxy-3-methyl-5-benzofuranmethanol

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit promising antimicrobial activities. For instance, compounds containing benzofuran structures have been investigated for their efficacy against various pathogens. The incorporation of functional groups like aldehydes enhances their biological activity, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

7-Methoxy-3-methyl-5-benzofurancarboxaldehyde has shown potential in modulating inflammatory responses. Studies suggest that benzofuran derivatives can inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in conditions characterized by excessive inflammation, such as sepsis and autoimmune diseases .

Synthetic Methodologies

Total Synthesis of Natural Products

The synthesis of this compound has been explored within the context of total synthesis strategies for natural products. Various synthetic routes have been developed that utilize this compound as an intermediate, particularly in the construction of complex molecules with biological significance. For example, it has been synthesized through multi-step reactions involving Claisen rearrangement and oxidative cyclization techniques .

Catalytic Transformations

Recent advancements in catalytic methods have facilitated the efficient synthesis of benzofuran derivatives. Catalysts such as palladium complexes have been employed to enhance reaction yields and selectivity in the formation of this compound from simpler precursors. These methodologies not only improve efficiency but also reduce environmental impact by minimizing waste .

Therapeutic Applications

Potential Drug Development

Given its biological activities, this compound is being investigated as a lead compound for drug development. Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases and infections. Additionally, its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents .

Network Pharmacology Insights

Network pharmacology approaches are being utilized to explore the multifaceted interactions of this compound with various biological targets. By mapping its interactions within biological networks, researchers aim to uncover its mechanisms of action and identify potential therapeutic targets for diseases like systemic lupus erythematosus and other inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-methoxy-3-methyl-5-Benzofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The methoxy and methyl groups can influence the compound’s lipophilicity and binding affinity to target proteins, affecting its biological activity.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and functional differences between 7-methoxy-3-methyl-5-benzofurancarboxaldehyde and similar compounds:

Electronic and Steric Effects

- Carboxaldehyde vs. Carboxylic Acid : The carboxaldehyde group at position 5 in the target compound enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines. In contrast, the carboxylic acid at position 2 in the compound from is less reactive in such reactions but may participate in hydrogen bonding or salt formation .

- Methoxy Group Position : The methoxy group at position 7 in the target compound donates electron density via resonance, stabilizing the aromatic ring. In contrast, ’s compound has a methoxy group at position 6, which may alter electronic distribution and intermolecular interactions .

Biological Activity

7-Methoxy-3-methyl-5-benzofurancarboxaldehyde is a compound belonging to the benzofuran family, characterized by a methoxy group at the 7th position, a methyl group at the 3rd position, and a formyl group at the 5th position on the benzofuran ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : The formyl group can be oxidized to yield 7-methoxy-3-methyl-5-benzofurancarboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol, resulting in 7-methoxy-3-methyl-5-benzofuranmethanol.

- Substitution : The methoxy and methyl groups can participate in nucleophilic substitution reactions.

Major Products Formed

| Reaction Type | Product |

|---|---|

| Oxidation | 7-Methoxy-3-methyl-5-benzofurancarboxylic acid |

| Reduction | 7-Methoxy-3-methyl-5-benzofuranmethanol |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest effectiveness against certain bacterial strains; however, further research is required to confirm these findings and elucidate the underlying mechanisms of action .

Anticancer Activity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 28.0 ± 2.5 | |

| HeLa (Cervical Cancer) | 41.6 ± 3.2 | |

| A549 (Lung Cancer) | 22.7 ± 1.8 |

The mechanism of action involves interaction with specific molecular targets and pathways:

- Electrophilic Interaction : The formyl group acts as an electrophile, participating in biochemical reactions.

- Influence on Lipophilicity : The methoxy and methyl groups affect the compound's lipophilicity and binding affinity to target proteins.

- Modulation of Signaling Pathways : It has been shown to influence pathways involving cyclic adenosine monophosphate (cAMP), potentially enhancing neurotransmitter activity such as dopamine and serotonin .

Study on Anticancer Effects

A study published in the Journal of Organic Chemistry investigated the anticancer properties of various benzofuran derivatives, including this compound. It was found that this compound exhibited potent cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound for further drug development .

Network Pharmacology Approach

Another study utilized a network pharmacology approach to decode the mechanisms of action for compounds similar to this compound in treating systemic diseases such as sepsis. This approach highlighted the importance of multi-target interactions and provided insights into how benzofuran derivatives could modulate inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.